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molecular formula C11H15N3O B8653583 4-(2-Aminophenyl)piperazine-1-carbaldehyde

4-(2-Aminophenyl)piperazine-1-carbaldehyde

Cat. No. B8653583
M. Wt: 205.26 g/mol
InChI Key: FOXQGUQJESLPCG-UHFFFAOYSA-N
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Patent
US05859014

Procedure details

A mixture of the 4-(2-nitrophenyl)piperazine-1-carbaldehyde (3.57 g, 15.2 mmol), obtained as in the proceeding paragraph, 10% palladium on carbon and ethanol (50 mL) was stirred approximately 12 hours at 25° C. under a hydrogen atmosphere (15 psi). The reaction mixture then was filtered and concentrated to give 4-(2-aminophenyl)piperazine-1-carbaldehyde (2.91 g, 14.1 mmol), m.p. 129°-133° C.
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N:10]1[CH2:15][CH2:14][N:13]([CH:16]=[O:17])[CH2:12][CH2:11]1)([O-])=O>[Pd].C(O)C>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N:10]1[CH2:11][CH2:12][N:13]([CH:16]=[O:17])[CH2:14][CH2:15]1

Inputs

Step One
Name
Quantity
3.57 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N1CCN(CC1)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred approximately 12 hours at 25° C. under a hydrogen atmosphere (15 psi)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture then was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=C(C=CC=C1)N1CCN(CC1)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.1 mmol
AMOUNT: MASS 2.91 g
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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